Silver tetrafluoroborate
CAS No.: 14104-20-2
Cat. No.: VC20956492
Molecular Formula: AgBF4
Molecular Weight: 194.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14104-20-2 |
---|---|
Molecular Formula | AgBF4 |
Molecular Weight | 194.68 g/mol |
IUPAC Name | silver;tetrafluoroborate |
Standard InChI | InChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1 |
Standard InChI Key | CCAVYRRHZLAMDJ-UHFFFAOYSA-N |
SMILES | [B-](F)(F)(F)F.[Ag+] |
Canonical SMILES | [B-](F)(F)(F)F.[Ag+] |
Introduction
Chemical Properties and Structure
Silver tetrafluoroborate exhibits distinctive structural characteristics that contribute to its chemical reactivity. According to X-ray crystallography studies, the solid compound consists of Ag⁺ centers bound to four fluoride sites of the BF₄⁻ anions . This coordination geometry influences the compound's stability and reactivity patterns in chemical transformations.
The chemical properties of silver tetrafluoroborate can be summarized in the following table:
Property | Value |
---|---|
Chemical Formula | AgBF₄ |
Molecular Weight | 194.67 g/mol |
CAS Number | 14104-20-2 |
SMILES Notation | [Ag+].[F-]B+3([F-])[F-] |
InChI | InChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1 |
InChI Key | CCAVYRRHZLAMDJ-UHFFFAOYSA-N |
The BF₄⁻ anion is considered a weakly coordinating anion, which contributes significantly to the reactivity profile of silver tetrafluoroborate. This property enables the compound to participate in numerous chemical transformations where the silver cation can coordinate with various ligands while the tetrafluoroborate anion remains relatively non-interfering . |
Preparation Methods
Silver tetrafluoroborate can be synthesized through several methods, each offering specific advantages depending on the intended application and available resources. These preparation routes provide options for laboratory-scale synthesis with varying complexity and requirements.
Aqueous Method
A straightforward preparation method involves dissolving silver carbonate in aqueous tetrafluoroboric acid. This approach represents one of the simplest routes for obtaining silver tetrafluoroborate and is suitable for laboratory-scale synthesis . The reaction proceeds according to the following general equation:
Ag₂CO₃ + 2HBF₄ → 2AgBF₄ + H₂O + CO₂
Fluoride Treatment Method
Silver tetrafluoroborate can also be produced by treating silver(I) fluoride with boron trifluoride in nitromethane solution . This method utilizes the reactivity of silver(I) fluoride with the Lewis acid BF₃:
AgF + BF₃ → AgBF₄
Oxide Reaction Method
Physical Characteristics
Silver tetrafluoroborate possesses distinct physical properties that influence its handling, storage, and application in various chemical processes. Understanding these characteristics is essential for researchers working with this compound.
Laboratory Applications
Silver tetrafluoroborate, sometimes referred to as "silver BF-4" in laboratory settings, has found numerous applications in chemical research and industrial processes due to its unique properties and reactivity patterns.
Oxidation Reactions
In dichloromethane solvent, silver tetrafluoroborate functions as a moderately strong oxidant . This property makes it valuable in oxidation reactions involving electron-rich complexes, particularly in inorganic and organometallic chemistry where controlled oxidation is required. The oxidative capacity of silver tetrafluoroborate enables selective transformations that might be difficult to achieve with other oxidizing agents.
Halide Abstraction
One of the most common applications of silver tetrafluoroborate is in halide abstraction reactions. Similar to silver hexafluorophosphate, it is commonly employed to replace halide anions or ligands with weakly coordinating tetrafluoroborate anions . The process is driven by the precipitation of the corresponding silver halide, which is typically insoluble in the reaction medium. This application is particularly valuable in organometallic chemistry and catalyst preparation, where halide-free metal complexes are often required.
The reaction can be represented as:
M-X + AgBF₄ → M-BF₄ + AgX↓
(where M represents a metal center and X represents a halide)
Alkyne Hydroarylation
Silver tetrafluoroborate serves as an effective activator for gold catalysts in hydroarylation reactions. When used with gold(I) complexes like IPrAuCl, it exhibits remarkable catalytic activity in the intermolecular hydroarylation of alkynes with simple unfunctionalized arenes. Under acidic conditions at room temperature, this catalytic system demonstrates higher activity and selectivity compared to traditional palladium(II) catalysts . The mononuclear gold(I) complex IPrAuCl, when activated with one equivalent of silver tetrafluoroborate, performs significantly better than commonly employed palladium(II) catalysts and remains active, albeit to a lesser extent, even under neutral conditions.
Glycosylation Reactions
The compound serves as a potent promoter for chemical glycosylation reactions, facilitating the formation of glycosidic bonds in carbohydrate chemistry . Its efficiency in abstracting leaving groups makes it particularly valuable in stereoselective glycosylation processes where precise control over stereochemistry is required.
Cyclization Reactions
Silver tetrafluoroborate catalyzes various cyclization reactions, including electrophilic cascade cyclization. A notable example is its application in the synthesis of halo-substituted benzo[a]fluorenols, where it provides a facile approach to these complex structures . Research published in organic chemistry journals has highlighted the novelty of silver tetrafluoroborate-catalyzed electrophilic cascade cyclization reactions as an efficient approach to synthesizing complex organic structures.
Applications in Imaging Systems
In silver halide-based imaging systems, silver tetrafluoroborate plays a role in the coordination chemistry of antifoggants. Research has investigated its complexes with compounds like 2-tribromomethylsulfonylbenzothiazole to understand how these materials function in photographic materials . These studies provide insights into the molecular mechanisms underlying the elimination of fog centers in silver halide-based photographic materials, contributing to advancements in imaging technology.
Research Interest and Recent Developments
Silver tetrafluoroborate continues to attract significant research interest across multiple disciplines of chemistry. Its versatility and unique properties drive ongoing investigations into novel applications and improved synthetic methodologies.
Publication Trends
Publication data reveals sustained research interest in silver tetrafluoroborate over several decades. The compound has been the subject of 238 publications, receiving 4,219 citations, highlighting its importance in chemical research . The publication activity spans various fields, including inorganic chemistry, catalysis, materials science, and imaging technology, demonstrating the compound's multidisciplinary relevance.
Coordination Chemistry
Recent research has explored the coordination chemistry of silver tetrafluoroborate with various ligands. Studies on complexes with benzothiazole derivatives have revealed that coordination primarily occurs through nitrogen atoms rather than through silver-bromine bonds . Specifically, research on the [bis-(2-tribromomethylsulfonylbenzothiazole)silver(I)-tetrafluoroborate] complex has shown that the ligands coordinate to silver through the ring nitrogen and weak Ag–O=S– bonds, with no indication of Ag···Br bonding. These findings contribute to understanding the behavior of silver complexes in various applications, including their role as antifoggants in photographic materials.
Advanced Catalytic Systems
Ongoing research focuses on developing more efficient catalytic systems incorporating silver tetrafluoroborate. These systems aim to enhance reaction rates, improve selectivity, and enable more environmentally friendly chemical processes . The compound's role in gold-catalyzed reactions has been particularly fruitful, with studies demonstrating its effectiveness as an activator for various transformations including hydroarylation, cyclization, and functionalization of unsaturated compounds.
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